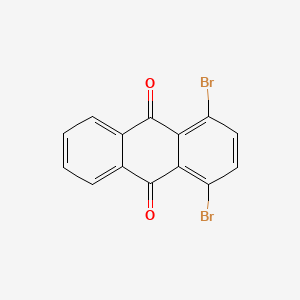

1,4-Dibromo-9,10-anthraquinone

Description

1,4-Dibromo-9,10-anthraquinone (C₁₄H₆Br₂O₂) is a halogenated anthraquinone derivative characterized by bromine substituents at positions 1 and 4 of the anthracene backbone. Its electron-withdrawing bromine atoms enhance electrophilicity, making it reactive toward nucleophilic aromatic substitution and metal-catalyzed coupling . Applications span materials science (e.g., polyanthraquinone synthesis for electrical insulators) and medicinal chemistry, where derivatives exhibit cytotoxicity against cancer cell lines .

Properties

IUPAC Name |

1,4-dibromoanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Br2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLJINAFWAFXTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501301121 | |

| Record name | 1,4-Dibromo-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85392-80-9 | |

| Record name | 1,4-Dibromo-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85392-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibromo-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibromo-9,10-anthraquinone can be synthesized through the bromination of 9,10-anthraquinone. The reaction typically involves the use of bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 4 positions.

Industrial Production Methods: Industrial production of 1,4-dibromo-9,10-anthraquinone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromo-9,10-anthraquinone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form 1,4-dibromo-9,10-dihydroanthracene.

Oxidation Reactions: It can undergo oxidation to form higher oxidation state derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Major Products:

Substitution Reactions: Products include various substituted anthraquinones depending on the nucleophile used.

Reduction Reactions: The major product is 1,4-dibromo-9,10-dihydroanthracene.

Oxidation Reactions: Products include higher oxidation state derivatives of anthraquinone.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

DBAQ serves as a versatile building block in organic synthesis. It can be utilized in various reactions to produce more complex anthraquinone derivatives. For example, it has been employed in Suzuki-Miyaura cross-coupling reactions to synthesize 2,4-bis arylated 1-hydroxyanthraquinones. These derivatives exhibit enhanced biological activity and can be tailored for specific applications in pharmaceuticals .

Table 1: Synthesis Outcomes Using DBAQ

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Suzuki Coupling | 2,4-Diaryl-1-hydroxyanthraquinone | 47-93 |

| Bromination | Various substituted anthraquinones | Varies |

| Amination | 1-Amino-4-substituted anthraquinones | High |

Biological Applications

Anticancer Activity

Recent studies have shown that DBAQ derivatives possess significant anticancer properties. For instance, compounds synthesized from DBAQ have been evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain aryl-substituted derivatives could induce apoptosis in cancer cells at low concentrations, demonstrating their potential as therapeutic agents .

Case Study: Anticancer Efficacy of DBAQ Derivatives

In a study assessing the cytotoxicity of DBAQ derivatives on DU-145 prostate cancer cells, it was found that specific compounds led to cell cycle arrest and apoptosis. The most effective compound exhibited an IC50 value of approximately 1.1 μM, highlighting the potential of DBAQ derivatives in cancer treatment .

Environmental Applications

Dyes and Pigments

DBAQ is also utilized in the dye industry due to its vibrant color properties. It is a precursor for various anthraquinone dyes that are used in textiles and other materials. The environmental impact of these dyes has been studied extensively, particularly regarding their biodegradability and toxicity .

Table 2: Environmental Impact Assessment of DBAQ Dyes

| Dye Name | Toxicity Level | Biodegradability |

|---|---|---|

| C.I. Disperse Orange 1 | High | Low |

| C.I. Disperse Blue 1 | Moderate | Moderate |

Mechanism of Action

The mechanism of action of 1,4-dibromo-9,10-anthraquinone involves its interaction with cellular proteins and DNA. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in cell proliferation, such as topoisomerases and kinases . These interactions make it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

1,4-Dihydroxy-9,10-anthraquinone (Quinizarin)

- Structure : Hydroxyl groups at positions 1 and 4 (C₁₄H₈O₄).

- Key Properties: Exhibits a distinct second reduction peak in cyclic voltammetry, absent in unsubstituted anthraquinone, due to hydroxyl group redox activity . Higher solubility in polar solvents compared to brominated derivatives.

- Biological Activity: Free hydroxyl groups in 1,4-dihydroxy derivatives (DHAQ) confer stronger cytotoxicity against L1210 leukemia cells than methoxy-substituted analogues (DMAQ) .

1,4-Diamino-9,10-anthraquinone Derivatives

- Structure: Amino groups at positions 1 and 4 (C₁₄H₁₂N₂O₂).

- Key Properties: Amino groups increase basicity and hydrogen-bonding capacity, influencing DNA intercalation and topoisomerase inhibition . Lower redox activity compared to hydroxylated analogues due to electron-donating amino substituents.

- Applications : Used in dye synthesis and as intermediates for bioactive molecules .

1,4-Dimethoxyanthraquinone

1,4-Difluoro-5,8-dimethyl-9,10-anthraquinone

- Structure : Fluorine at positions 1 and 4; methyl groups at 5 and 8 (C₁₆H₁₀F₂O₂).

- Key Properties :

1-Hydroxy-4-aryl-9,10-anthraquinones

- Structure: Synthesized via Suzuki coupling of 1,4-dibromo-9,10-anthraquinone with arylboronic acids .

- Key Properties: Aryl substituents (e.g., phenyl, furyl) enhance DNA intercalation and topoisomerase inhibition. Derivatives like 1-hydroxy-4-phenylanthraquinone induce apoptosis in DU-145 prostate cancer cells at 1.1 µM .

- Activity Trends : 4-Aryl derivatives show higher cytotoxicity than 2-aryl analogues, emphasizing substituent positioning effects .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

1,4-Dibromo-9,10-anthraquinone is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

1,4-Dibromo-9,10-anthraquinone is a member of the anthraquinone family, characterized by its two bromine substituents at the 1 and 4 positions of the anthraquinone structure. This structural modification influences its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,4-dibromo-9,10-anthraquinone and its derivatives. A notable investigation evaluated a series of aryl-substituted anthraquinones synthesized from 2,4-dibromo-9,10-anthraquinone. The findings revealed that several compounds exhibited cytotoxicity comparable to doxorubicin against various cancer cell lines, including glioblastoma (SNB-19), prostate (DU-145), and breast cancer cells (MDA-MB-231) .

The mechanism underlying the anticancer activity appears to involve intercalation with DNA and inhibition of topoisomerase enzymes. Studies indicated that 1-hydroxy-4-phenyl-anthraquinone induced sub-G1 cell cycle arrest in DU-145 cells, suggesting apoptosis as a mode of action .

Antimicrobial Properties

In addition to its anticancer effects, 1,4-dibromo-9,10-anthraquinone exhibits antimicrobial activity. Research has shown that anthraquinones can inhibit the growth of various bacterial strains. For instance, a study reported that anthraquinone derivatives demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Toxicological Considerations

Despite its promising biological activities, anthraquinones have raised concerns regarding their potential carcinogenicity. Evidence from studies on related compounds suggests a risk for liver and kidney tumors following prolonged exposure . Therefore, understanding the toxicological profile is crucial for assessing the safety of these compounds in therapeutic applications.

Summary of Biological Activities

Case Studies

- Cytotoxicity Evaluation : In vitro studies using MTT assays demonstrated that specific derivatives of 1,4-dibromo-9,10-anthraquinone had IC50 values comparable to established chemotherapeutics like doxorubicin in human cancer cell lines .

- Antimicrobial Efficacy : A study focusing on the antibacterial properties found that anthraquinones derived from natural sources exhibited significant inhibitory concentrations against common pathogens .

Q & A

Basic Research Questions

Q. How can researchers optimize the Suzuki cross-coupling reaction for introducing aryl groups to 1,4-dibromo-9,10-anthraquinone?

- Methodological Approach : Use palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids in a mixed solvent system (e.g., toluene/water) and a base (K₂CO₃). Reaction temperatures between 80–120°C and prolonged heating (3–6 h) improve yields. Post-reaction purification via column chromatography (e.g., silica gel with CH₂Cl₂/hexane) is critical to isolate products, as exemplified by yields up to 93% for diarylated derivatives .

- Key Parameters : Monitor stoichiometry (1:2 molar ratio of dibromoanthraquinone to boronic acid) and temperature to minimize side reactions.

Q. What spectroscopic techniques are suitable for characterizing 1,4-dibromo-9,10-anthraquinone derivatives?

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substitution patterns and regioselectivity. For example, aryl protons appear in aromatic regions (δ 7.2–8.3 ppm), while CH₂ groups in alkoxy derivatives resonate near δ 5.3 ppm .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1668 cm⁻¹) and quinoid ring vibrations (~1564 cm⁻¹) .

- X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., O–H⋯O distances of 2.54–2.57 Å) and π-stacking interactions (interplanar distance ~3.45 Å) to confirm solid-state packing .

Q. What are the challenges in achieving high yields during bromination of anthraquinone precursors?

- Synthesis Challenges : Competing side reactions (e.g., over-bromination or dehydroxylation) reduce yields. For example, bromination of 1,4-dipropoxy-9,10-anthraquinone with Br₂ in acetic acid yielded only 2.8% of the target product due to complex byproduct formation .

- Mitigation Strategies : Use controlled stoichiometry (e.g., 1:1.2 molar ratio of precursor to Br₂) and additives like Fe powder to modulate reactivity .

Advanced Research Questions

Q. What factors influence the regioselectivity in the mono- vs. diarylation of 1,4-dibromo-9,10-anthraquinone during cross-coupling reactions?

- Temperature and Stoichiometry : Lower temperatures (80–90°C) favor mono-arylation (e.g., 35% yield for 4-bromo-1-hydroxy-2-aryl derivatives), while higher temperatures (100–120°C) drive diarylation. Excess boronic acid (2.2 equiv.) improves diarylated product formation .

- Electronic Effects : Electron-donating substituents on boronic acids (e.g., 4-methoxyphenyl) enhance coupling efficiency at sterically hindered positions .

Q. How do intramolecular hydrogen bonds affect the electrochemical stability of anthraquinone derivatives in material applications?

- Stability Mechanism : Intramolecular hydrogen bonds (e.g., O–H⋯O) reduce molecular flexibility and enhance resistance to oxidative degradation. For instance, noncovalent adsorption of 1,4-diamino-9,10-anthraquinone on black phosphorus electrodes improved stability by 40% under aqueous conditions .

- Testing Methodology : Use cyclic voltammetry (CV) to measure redox potential shifts and electrochemical impedance spectroscopy (EIS) to assess interfacial stability over 100+ cycles .

Q. How can EPR spectroscopy elucidate the radical intermediates formed during redox processes of 1,4-dibromo-9,10-anthraquinone?

- Radical Detection : EPR identifies paramagnetic intermediates (e.g., anion radicals) via hyperfine splitting patterns. For example, 1,4-dihydroxy-9,10-anthraquinone anion radicals show coupling constants (aₕ) of 0.5–1.2 G for aromatic protons .

- Experimental Design : Perform redox reactions in degassed solvents (e.g., DMF) under inert atmosphere. Quench intermediates rapidly and analyze at low temperatures (77 K) to stabilize short-lived species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.